molecular formula C6H11N B13367459 3-Methyl-3-azabicyclo[3.1.0]hexane

3-Methyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B13367459
M. Wt: 97.16 g/mol
InChI Key: OBAXRSXTJUNZRQ-UHFFFAOYSA-N
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Description

3-Methyl-3-azabicyclo[3.1.0]hexane is a nitrogen-containing heterocyclic compound. This bicyclic structure is characterized by a three-membered ring fused to a five-membered ring, with a nitrogen atom incorporated into the smaller ring. Compounds with such structures are often found in natural products and pharmaceuticals due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then be converted to alpha-diazoacetate. This intermediate undergoes intramolecular cyclopropanation catalyzed by ruthenium (II) to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is one such method. This approach provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds.

Scientific Research Applications

3-Methyl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, in antiviral drugs, it acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar but has two additional methyl groups.

    3-Azabicyclo[3.1.0]hexane: Lacks the methyl group at the 3-position.

    3,3-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains two methyl groups at the 3-position.

Uniqueness

3-Methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 3-position influences its steric and electronic properties, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

3-methyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H11N/c1-7-3-5-2-6(5)4-7/h5-6H,2-4H2,1H3

InChI Key

OBAXRSXTJUNZRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC2C1

Origin of Product

United States

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